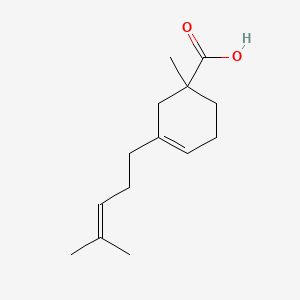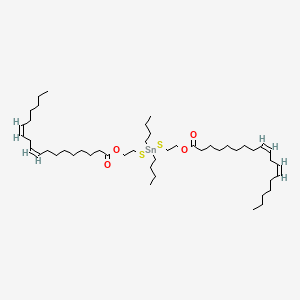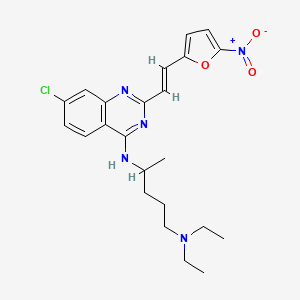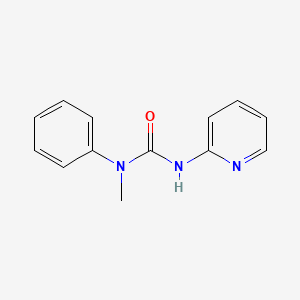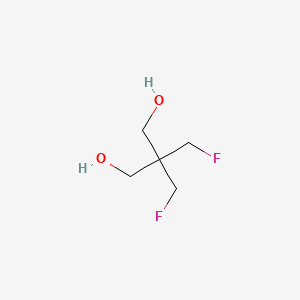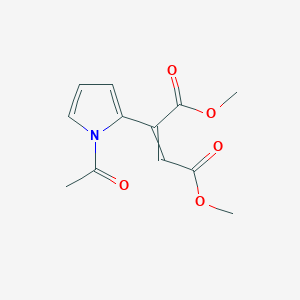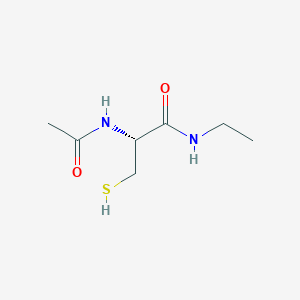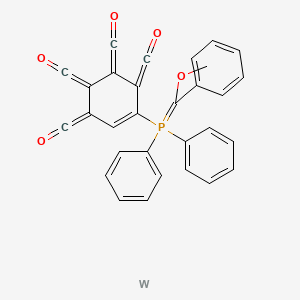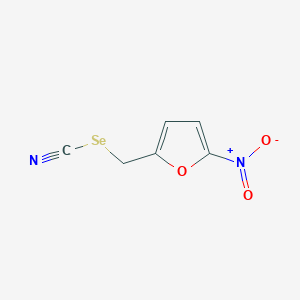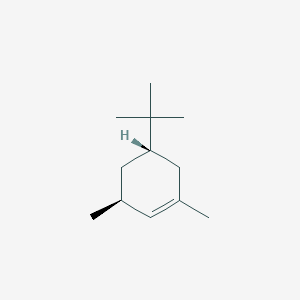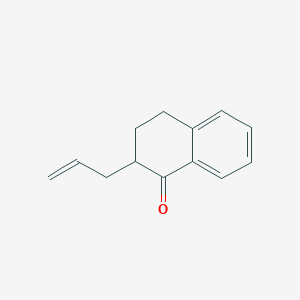
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- is an organic compound belonging to the class of naphthalenones This compound is characterized by a naphthalene ring system with a ketone group and a propenyl substituent
Méthodes De Préparation
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- involves several synthetic routes. One common method includes the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. For instance, a mixture of 3,4-dihydro-2-oxiranyl-2H-1-benzopyran, benzenemethanamine, and absolute ethanol can be stirred and refluxed to yield the desired compound . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with different reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- can be compared with other similar compounds, such as:
2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: This compound shares a similar naphthalene ring system but has different substituents, leading to distinct chemical and biological properties.
Lapachol: A naphthoquinone derivative with various therapeutic activities. The uniqueness of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-propenyl)- lies in its specific substituents and the resulting chemical properties, which make it suitable for particular applications.
Propriétés
Numéro CAS |
65534-93-2 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-prop-2-enyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-4,6-7,11H,1,5,8-9H2 |
Clé InChI |
WOACLWPBTAIOPI-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


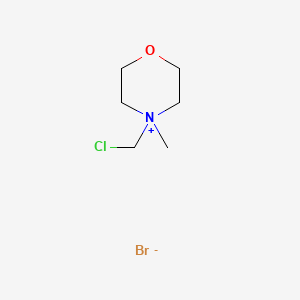
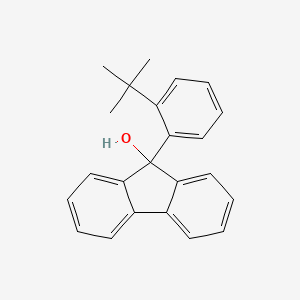
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
